
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . This compound is known for its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with cis-4-methylpyrrolidine-3-methanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified and converted to its hydrochloride salt form.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Benzyl ((4-methylpiperidin-3-yl)methyl)carbamate hydrochloride: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
Benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride: This compound has a hydroxyl group at the 4-position of the pyrrolidine ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for various specialized applications .
Propiedades
Fórmula molecular |
C14H21ClN2O2 |
|---|---|
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
benzyl N-[[(3R,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-15-8-13(11)9-16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H/t11-,13-;/m1./s1 |
Clave InChI |
BRNSLUYJWJSTMK-LOCPCMAASA-N |
SMILES isomérico |
C[C@@H]1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
CC1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



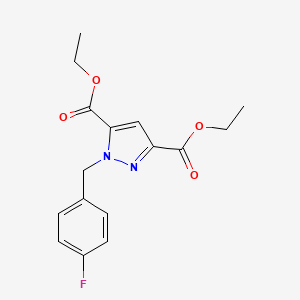
![N-(4-Acetylphenyl)-3-amino-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776166.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B11776195.png)

![7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11776201.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate](/img/structure/B11776208.png)
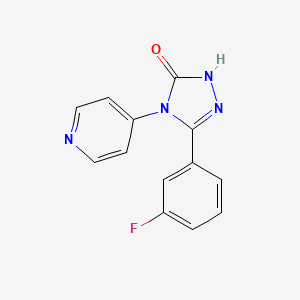
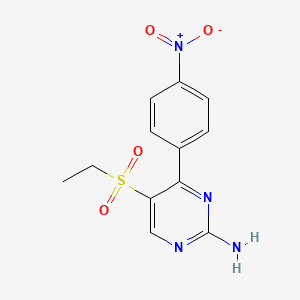
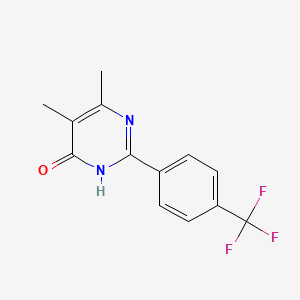
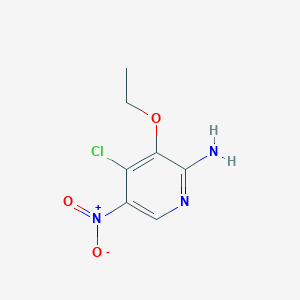
![Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11776227.png)
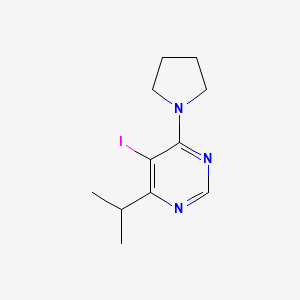
![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)
